苯丁酮-d9

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

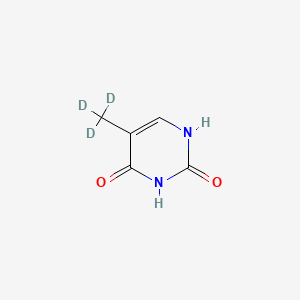

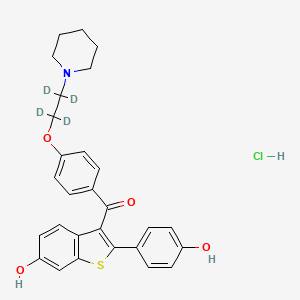

Phenylbutazone-d9 is a deuterium-labeled version of Phenylbutazone . It is a non-steroidal anti-inflammatory drug (NSAID) and an inhibitor of the peroxidase activity of COX . It also inhibits prostaglandin I synthase . It is intended for use as an internal standard for the quantification of phenylbutazone by GC- or LC-MS .

Synthesis Analysis

Phenylbutazone degradation on precoated silica plates has been studied and a TLC procedure has been proposed to avoid this decomposition . An accurate estimation of Phenylbutazone and its main degradation products can be achieved with a chromatogram spectrophotometer .Molecular Structure Analysis

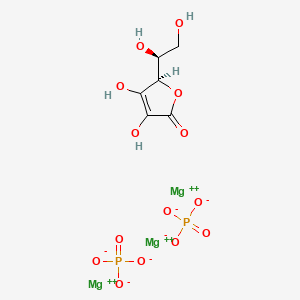

The molecular formula of Phenylbutazone-d9 is C19H11D9N2O2 . The InChi Code is InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 .Chemical Reactions Analysis

Phenylbutazone-d9 is a substrate for peroxidation by cyclooxygenase .Physical And Chemical Properties Analysis

Phenylbutazone-d9 is a solid substance . It is soluble in methanol . The formula weight is 317.4 .科学研究应用

抗坏血酸的氧化损伤和保护: 在肌红蛋白或血红蛋白加 H2O2 存在下,苯丁酮加速脂质过氧化并导致 α-抗蛋白酶失活。已发现抗坏血酸可以抑制苯丁酮的这些促氧化作用 (Evans,Cecchini,& Halliwell,1992)。

尿酸代谢: 苯丁酮以其有效的镇痛特性而闻名,尤其是在治疗痛风方面。它显着降低痛风和非痛风受试者的血清尿酸水平,尽管这种作用的机制有多种解释 (Wyngaarden,1955)。

对马匹的胃肠道影响: 在马匹中,苯丁酮已被证明会改变胃肠道屏障功能并诱导微生物群的特定变化。营养疗法可以减轻这些变化,这表明减轻苯丁酮对马胃肠道健康的不利影响的潜在途径 (Whitfield-Cargile 等,2021)。

与磷脂双层的相互作用: 苯丁酮可以改变磷脂双层的相变温度,影响其热致性质。这表明它对细胞膜动力学和药物递送系统的潜在影响 (Sainz,Chantres,Elorza,& Elorza,1993)。

毒性和安全性考虑: 多项研究强调了苯丁酮的潜在毒性作用,包括肾和肝损伤、胃肠道溃疡,甚至人类的血液系统疾病。这些风险强调了受控使用和监测不良反应的重要性 (Newton & Rose,1991)。

兽医用途和药代动力学: 苯丁酮广泛用于兽医,特别是用于治疗马匹的炎症。其药代动力学,包括代谢、血浆半衰期和与饲料的相互作用,对于了解其在动物中的治疗功效和安全性至关重要 (Tobin 等,1986)。

用于检测的分析方法: 已开发出先进的分析方法,如电化学传感结合选择性提取,用于检测生物样品中的苯丁酮,突出了其在药物监测和依从性中的重要性 (Meucci 等,2013)。

环境污染和残留: 研究表明,受治疗动物的环境污染会导致未经治疗的动物中苯丁酮残留的存在,这对食品安全和动物福利构成重大担忧 (Barnes 等,2017)。

作用机制

Target of Action

Phenylbutazone-d9, a deuterium-labeled variant of Phenylbutazone, primarily targets prostaglandin H synthase and prostacyclin synthase . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .

Mode of Action

Phenylbutazone-d9 interacts with its targets through a process known as peroxide (H2O2) mediated deactivation . This interaction results in the inactivation of prostaglandin H synthase and prostacyclin synthase, leading to a reduced production of prostaglandins . The decrease in prostaglandin production subsequently leads to a reduction in inflammation of the surrounding tissues .

Biochemical Pathways

The primary biochemical pathway affected by Phenylbutazone-d9 is the cyclooxygenase pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the enzymes involved in this pathway, Phenylbutazone-d9 effectively reduces the production of prostaglandins, thereby mitigating inflammation .

Pharmacokinetics

The pharmacokinetics of Phenylbutazone-d9, like its non-deuterated counterpart, involves its distribution, metabolism, and excretion. For Phenylbutazone, it has been reported that the drug has a volume of distribution at steady state, systemic clearance, and terminal half-life of 0.194 ± 0.019 L/kg, 23.9 ± 4.48 mL/h/kg, and 10.9 ± 5.32 hours, respectively .

Result of Action

The primary result of Phenylbutazone-d9’s action is a reduction in inflammation. This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response . Additionally, Phenylbutazone-d9 has been reported to induce the expression of muscle blind-like protein 1 (MBNL1), which may have implications for certain diseases such as ankylosing spondylitis .

安全和危害

未来方向

属性

IUPAC Name |

4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMDGNCVAMGZFE-ABVHXWLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)